molecular formula C20H28N4O2S B5617308 N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide

N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide

Cat. No. B5617308
M. Wt: 388.5 g/mol
InChI Key: AXIMPLSZSIMXOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide involves multiple steps, including the formation of thiadiazole and indole derivatives. These processes are characterized by reactions such as cyclocondensation, amidation, and carbodiimide condensation, providing a pathway to synthesize a broad range of structurally diverse molecules (Wang et al., 2010); (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been established through various spectroscopic techniques, including MS, IR, CHN, and NMR. These techniques have also been complemented by X-ray crystallography, revealing intricate details about the molecular geometry, bonding patterns, and intermolecular interactions, which are crucial for understanding the molecule's behavior and reactivity (Boechat et al., 2011).

Chemical Reactions and Properties

The thiadiazole moiety, present in the molecule's structure, contributes to its reactivity, facilitating the formation of various derivatives through reactions such as sulfanyl substitutions and amidation. These chemical transformations are instrumental in modulating the molecule's physical and chemical properties, potentially leading to compounds with desirable biological activities (Mohammadi-Farani et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including solubility, melting points, and crystal structure, are significantly influenced by their molecular structure. These properties are critical for determining the compound's suitability for further applications, with X-ray crystallography providing detailed insights into the molecular and crystal packing arrangements (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are closely related to the molecule's structural features. For instance, the presence of thiadiazole and acetamide groups contributes to the molecule's nucleophilic and electrophilic centers, influencing its interactions with various reagents and substrates. These properties are paramount when considering the molecule for synthetic and medicinal chemistry applications (Shukla et al., 2012).

properties

IUPAC Name

N-[(4-methylthiadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-6-7-24-13(3)14(19-15(24)9-20(4,5)10-16(19)25)8-18(26)21-11-17-12(2)22-23-27-17/h6-11H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIMPLSZSIMXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=C1CC(CC2=O)(C)C)CC(=O)NCC3=C(N=NS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide

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